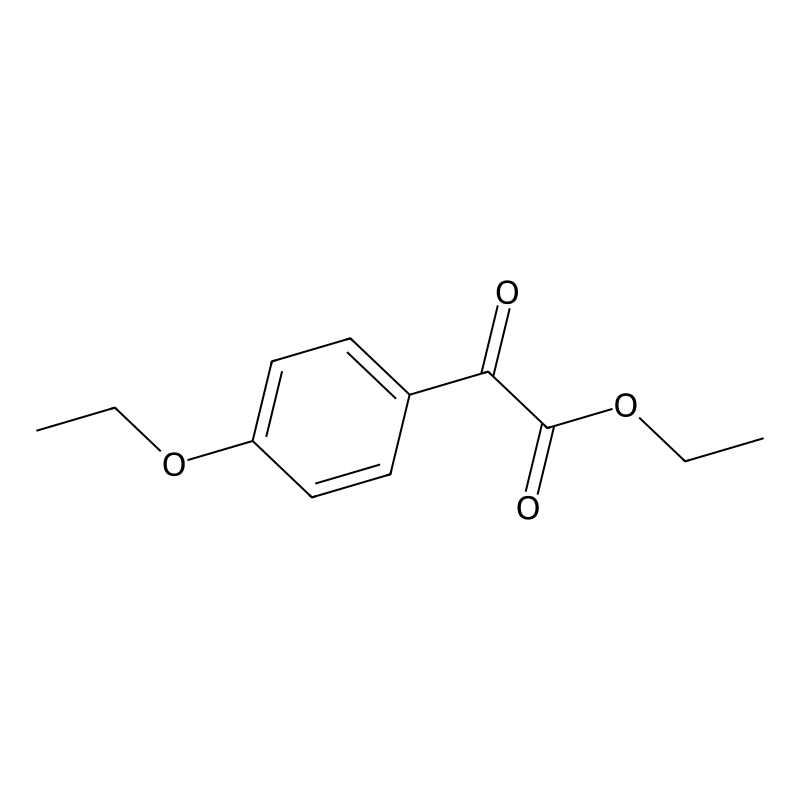

Ethyl 4-ethoxybenzoylformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Crystal Structure Analysis

Field: Crystallography and Material Science

Application: Ethyl 4-ethoxybenzoylformate might be used in the synthesis and crystal structure analysis of various compounds.

Chemical Industry

Field: Chemical Industry

Ethyl 4-ethoxybenzoylformate is an organic compound with the molecular formula and a molecular weight of 226.24 g/mol. It is categorized as an ester and is characterized by the presence of both an ethoxy group and a benzoylformate moiety. The compound features a benzene ring that is substituted with an ethoxy group at the para position, contributing to its chemical properties and reactivity. Ethyl 4-ethoxybenzoylformate is identified by its CAS number 20303216 and is utilized in various chemical applications due to its unique structure.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 4-ethoxybenzoylformate can hydrolyze to yield 4-ethoxybenzoic acid and ethanol.

- Transesterification: This compound can react with alcohols to form different esters, which can be useful in synthesizing various derivatives.

- Aldol Condensation: Under basic conditions, it can participate in aldol condensation reactions, leading to larger carbon skeletons.

These reactions are crucial for modifying the compound for specific applications in organic synthesis.

The synthesis of ethyl 4-ethoxybenzoylformate typically involves the following steps:

- Formation of Ethyl Benzoylformate: This can be achieved by reacting benzoyl chloride with ethyl formate in the presence of a base such as sodium carbonate.

- Etherification: The resulting compound can then be treated with ethyl iodide or another suitable alkyl halide to introduce the ethoxy group.

- Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications.

Ethyl 4-ethoxybenzoylformate finds applications in various fields:

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Agricultural Chemicals: Due to its biological activity, it may be explored as a pesticide or herbicide.

Several compounds share structural similarities with ethyl 4-ethoxybenzoylformate, including:

- Ethyl 4-methoxybenzoylformate: Similar structure but with a methoxy group instead of an ethoxy group.

- Ethyl benzoylformate: Lacks the ethoxy substitution on the benzene ring.

- Ethyl phenylacetate: An ester with a simpler structure without the formate moiety.

Comparison TableCompound Name Structure Features Unique Aspects Ethyl 4-ethoxybenzoylformate Ethoxy substitution on para position Potential antimicrobial activity Ethyl 4-methoxybenzoylformate Methoxy substitution Different solubility properties Ethyl benzoylformate No additional ether group Simpler reactivity Ethyl phenylacetate Simple ester without formate Commonly used in flavorings

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-ethoxybenzoylformate | Ethoxy substitution on para position | Potential antimicrobial activity |

| Ethyl 4-methoxybenzoylformate | Methoxy substitution | Different solubility properties |

| Ethyl benzoylformate | No additional ether group | Simpler reactivity |

| Ethyl phenylacetate | Simple ester without formate | Commonly used in flavorings |

Ethyl 4-ethoxybenzoylformate stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to these similar compounds. Further research into its properties and potential applications could enhance its utility in various fields.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant